molecular formula C34H62O9 B1195376 Antibiotic X 14873H CAS No. 88263-36-9

Antibiotic X 14873H

Cat. No. B1195376
CAS RN: 88263-36-9
M. Wt: 614.8 g/mol
InChI Key: IEQQACHXAULSJM-YBICIYRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibiotic X 14873H is a natural product found in Streptomyces with data available.

Scientific Research Applications

Antimicrobial Applications

Antibiotic X 14873H, also known as SAAP-148, has shown potential in combating drug-resistant bacteria and biofilms. Research by de Breij et al. (2018) highlights SAAP-148's effectiveness against dangerous antibiotic-resistant pathogens in various contexts, including on human skin and in biofilms. Notably, long-term exposure to SAAP-148 did not induce bacterial resistance, making it a promising candidate for treating infections resistant to traditional antibiotics (de Breij et al., 2018).

Ecological Impact and Resistance

The presence and impact of antibiotics like X 14873H in the environment, particularly in relation to veterinary use, have been studied. Kemper (2008) discusses the fate of antibiotics in terrestrial and aquatic environments, emphasizing the concern about antibiotic resistance due to excessive use in livestock production (Kemper, 2008).

Antibiotic Resistance Mechanisms

Understanding and overcoming antibiotic resistance is crucial in the application of antibiotics like X 14873H. Richardson (2017) explores the cellular mechanisms of resistance, evolution, and spread of resistance, as well as techniques for combating resistance (Richardson, 2017).

Alternatives to Traditional Antibiotics

Research into alternatives to antibiotics, including X 14873H, is gaining traction. Seal et al. (2013) highlight promising research results and novel technologies that provide alternatives to conventional antibiotics, assessing challenges associated with their commercialization (Seal et al., 2013).

Bioremediation and Ecotoxicity

Kumar et al. (2019) focus on antibiotics bioremediation, discussing the primary sources of antibiotic pollution and innovative detection methods. They emphasize the need for strategies to overcome the effects of antibiotics in the environment (Kumar et al., 2019).

properties

CAS RN

88263-36-9

Product Name

Antibiotic X 14873H

Molecular Formula

C34H62O9

Molecular Weight

614.8 g/mol

IUPAC Name

(3R,5S,6S,7S)-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-3-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one

InChI

InChI=1S/C34H62O9/c1-12-23(27(37)20(7)26(36)21(8)30-22(9)28(38)24(13-2)32(11,39)42-30)29-18(5)16-31(10,41-29)34(40)19(6)17-33(15-4,43-34)25(35)14-3/h18-26,28-30,35-36,38-40H,12-17H2,1-11H3/t18-,19+,20-,21-,22-,23-,24+,25-,26+,28+,29-,30+,31-,32-,33+,34+/m0/s1

InChI Key

IEQQACHXAULSJM-YBICIYRWSA-N

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](O[C@]1(C)O)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@@](O2)(C)[C@]3([C@@H](C[C@](O3)(CC)[C@H](CC)O)C)O)C)O)C)O

SMILES

CCC1C(C(C(OC1(C)O)C(C)C(C(C)C(=O)C(CC)C2C(CC(O2)(C)C3(C(CC(O3)(CC)C(CC)O)C)O)C)O)C)O

Canonical SMILES

CCC1C(C(C(OC1(C)O)C(C)C(C(C)C(=O)C(CC)C2C(CC(O2)(C)C3(C(CC(O3)(CC)C(CC)O)C)O)C)O)C)O

synonyms

antibiotic X 14873H
antibiotic X-14873H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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